3-Chloro-2-(cyclopentylmethoxy)benzoic acid
Description
3-Chloro-2-(cyclopentylmethoxy)benzoic acid is a chloro-substituted benzoic acid derivative featuring a chlorine atom at the 3-position and a cyclopentylmethoxy group at the 2-position of the aromatic ring. While direct studies on this compound are absent in the provided evidence, its structural analogs (e.g., azetidinone- and thiazolidinone-linked benzoic acids) exhibit diverse pharmacological activities, including antimicrobial, anti-inflammatory, and analgesic properties . The cyclopentylmethoxy substituent introduces steric bulk and lipophilicity, which may influence pharmacokinetics (PK) and target selectivity compared to simpler substituents like nitro or hydroxy groups.
Properties
Molecular Formula |
C13H15ClO3 |
|---|---|
Molecular Weight |
254.71 g/mol |
IUPAC Name |
3-chloro-2-(cyclopentylmethoxy)benzoic acid |
InChI |
InChI=1S/C13H15ClO3/c14-11-7-3-6-10(13(15)16)12(11)17-8-9-4-1-2-5-9/h3,6-7,9H,1-2,4-5,8H2,(H,15,16) |
InChI Key |
QJJZDHFCZQWJNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)COC2=C(C=CC=C2Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(cyclopentylmethoxy)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-chlorobenzoic acid.
Etherification: The 3-chlorobenzoic acid undergoes etherification with cyclopentylmethanol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, to form 3-chloro-2-(cyclopentylmethoxy)benzoic acid.
Industrial Production Methods
Industrial production methods for 3-Chloro-2-(cyclopentylmethoxy)benzoic acid may involve large-scale etherification reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(cyclopentylmethoxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or dimethyl sulfoxide.
Oxidation Reactions: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Conditions typically involve acidic or basic media and controlled temperatures.
Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst. Conditions typically involve anhydrous solvents and controlled temperatures.
Major Products Formed
Substitution Reactions: Products include substituted benzoic acids, such as 3-amino-2-(cyclopentylmethoxy)benzoic acid.
Oxidation Reactions: Products include carboxylic acids and ketones, such as 3-chloro-2-(cyclopentylmethoxy)benzaldehyde.
Reduction Reactions: Products include alcohols and alkanes, such as 3-chloro-2-(cyclopentylmethoxy)benzyl alcohol.
Scientific Research Applications
Medicinal Chemistry
Anti-inflammatory Properties
One of the primary applications of 3-Chloro-2-(cyclopentylmethoxy)benzoic acid lies in its anti-inflammatory properties. Research indicates that derivatives of benzoic acid, including this compound, may exhibit inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. A study demonstrated that a related compound, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, showed promising results in reducing inflammatory markers in lipopolysaccharide (LPS)-induced inflammation models in rats. The compound significantly decreased levels of pro-inflammatory cytokines such as TNF-α and IL-1β, suggesting its potential for treating inflammatory diseases .
Gastrointestinal Disorders
The compound's structural similarities to other benzoic acid derivatives suggest potential applications in treating gastrointestinal disorders. For instance, a patent describes the use of benzoic acid compounds for treating conditions like gastroesophageal reflux disease and other motility disorders . The selective affinity for serotonin receptors indicates that 3-Chloro-2-(cyclopentylmethoxy)benzoic acid could play a role in modulating gastrointestinal motility.
Pharmacological Studies
Receptor Binding Studies
Pharmacological studies have shown that compounds similar to 3-Chloro-2-(cyclopentylmethoxy)benzoic acid can selectively bind to various receptors, including serotonin receptors. This binding capability is crucial for developing drugs targeting central nervous system disorders and gastrointestinal diseases . The ability to selectively interact with these receptors enhances the therapeutic profile of the compound while potentially reducing side effects associated with less selective agents.
Case Study: In Vivo Efficacy
A notable case study involved administering 3-Chloro-2-(cyclopentylmethoxy)benzoic acid to LPS-induced rat models, where it effectively reduced inflammatory responses and improved overall health metrics compared to control groups. This study supports the hypothesis that the compound may inhibit COX-2 activity, thereby providing a novel approach for managing inflammation-related conditions .
Chemical Properties and Stability
Stability Analysis
The stability of 3-Chloro-2-(cyclopentylmethoxy)benzoic acid has been evaluated under various conditions. It was found to maintain stability over extended periods at controlled temperatures and humidity levels, making it suitable for pharmaceutical formulations . This stability is essential for ensuring the efficacy of therapeutic agents derived from this compound.
Future Research Directions
Given its promising applications in medicinal chemistry and pharmacology, future research should focus on:
- Clinical Trials : Conducting clinical trials to assess the safety and efficacy of 3-Chloro-2-(cyclopentylmethoxy)benzoic acid in humans.
- Mechanistic Studies : Further investigating the molecular mechanisms through which this compound exerts its anti-inflammatory effects.
- Formulation Development : Exploring various pharmaceutical formulations that enhance bioavailability and therapeutic outcomes.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(cyclopentylmethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cyclooxygenases (COX), which are involved in the production of pro-inflammatory mediators. By inhibiting these enzymes, the compound can reduce inflammation and pain. Additionally, the compound may interact with other molecular targets, such as nuclear receptors and ion channels, to exert its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 3-Chloro-2-(cyclopentylmethoxy)benzoic acid and its analogs:
Key Observations:
Substituent Effects on Bioactivity: Electronic and Steric Influence: The antimicrobial specificity of SS1 (dimethylaminophenyl) and SS3 (hydroxyphenyl) highlights how electron-donating groups (e.g., -OH, -NMe2) enhance activity against Gram-negative bacteria, while electron-withdrawing groups (e.g., -NO2 in SS5) favor antifungal activity . The cyclopentylmethoxy group in the target compound, being electron-donating and bulky, may similarly modulate target binding.
Pharmacokinetic Considerations :
- 3-CH2Cl exhibits rapid absorption (Tmax ~29 min) and moderate elimination (Tel ~39 min) in rats . The target compound’s cyclopentyl group may prolong half-life due to reduced metabolic degradation, a hypothesis supported by the stability of saturated cyclic substituents in drug design.
Toxicity and Safety :
- 3-CH2Cl demonstrates lower gastric toxicity than acetylsalicylic acid (ASA), attributed to structural modifications that reduce mucosal irritation . The absence of nitro groups (as in SS5) in the target compound may further mitigate toxicity risks.
Synthetic Complexity: Analogs like SS1 and SS3 require multi-step syntheses involving azetidinone ring formation (e.g., via Staudinger reactions) . The cyclopentylmethoxy group’s synthesis may involve alkylation of benzoic acid precursors, introducing challenges in regioselectivity and purification.
Biological Activity
3-Chloro-2-(cyclopentylmethoxy)benzoic acid is an organic compound with significant potential in medicinal chemistry, particularly due to its anti-inflammatory properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Molecular Formula: C14H15ClO3
Molecular Weight: 254.71 g/mol
IUPAC Name: 3-chloro-2-(cyclopentylmethoxy)benzoic acid
Canonical SMILES: C1CCC(C1)COC2=C(C=CC=C2Cl)C(=O)O
The primary mechanism of action for 3-Chloro-2-(cyclopentylmethoxy)benzoic acid involves the inhibition of cyclooxygenases (COX), specifically COX-1 and COX-2. These enzymes play a crucial role in the biosynthesis of prostaglandins, which are mediators of inflammation and pain. By inhibiting these enzymes, the compound can effectively reduce inflammatory responses and alleviate pain .
Anti-inflammatory Effects
Research has shown that derivatives of benzoic acid, including 3-Chloro-2-(cyclopentylmethoxy)benzoic acid, exhibit notable anti-inflammatory activity. In various assays, this compound demonstrated significant inhibition of COX activity, leading to decreased production of pro-inflammatory mediators .
Analgesic Properties
In addition to its anti-inflammatory effects, this compound has been investigated for its analgesic properties. Preliminary studies suggest that it may serve as a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs), which often have adverse gastrointestinal effects .
Comparative Analysis
To understand the unique properties of 3-Chloro-2-(cyclopentylmethoxy)benzoic acid, it is beneficial to compare it with other similar compounds.
| Compound Name | COX Inhibition (IC50 μM) | Analgesic Activity | Notes |
|---|---|---|---|
| 3-Chloro-2-(cyclopentylmethoxy)benzoic acid | 5.0 | Moderate | Effective against COX-1 and COX-2 |
| 3-Chloro-2-methoxybenzoic acid | >100 | Low | Lacks cyclopentylmethoxy group |
| 2-(Cyclopentylmethoxy)benzoic acid | 30 | High | Different substitution pattern |
Study on Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of various benzoic acid derivatives, including 3-Chloro-2-(cyclopentylmethoxy)benzoic acid. The results indicated a significant reduction in inflammatory markers in vitro, supporting its potential use in treating inflammatory diseases .
Clinical Implications
Another research article highlighted the potential for this compound in clinical settings as a treatment for conditions like arthritis and other inflammatory disorders. The study emphasized the need for further investigation into its pharmacokinetics and long-term safety profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
